3-(2-(Isopentylamino)ethyl)thietane1,1-dioxide
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Overview
Description
3-(2-(Isopentylamino)ethyl)thietane1,1-dioxide is a compound belonging to the class of thietane derivatives Thietane derivatives are known for their unique ring structure, which consists of a three-carbon ring with a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Isopentylamino)ethyl)thietane1,1-dioxide typically involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates or thiophenolate . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 80°C. The reaction proceeds through the elimination of the thietane-1,1-dioxide ring, forming the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Isopentylamino)ethyl)thietane1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and sodium phenolates for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve moderate temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thietane derivatives. These products retain the core thietane ring structure, which is crucial for their biological and chemical properties .
Scientific Research Applications
3-(2-(Isopentylamino)ethyl)thietane1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 3-(2-(Isopentylamino)ethyl)thietane1,1-dioxide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by modulating neurotransmitter levels in the brain, which contributes to its antidepressant activity . The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may interact with serotonin and norepinephrine receptors .
Comparison with Similar Compounds
Similar Compounds
- 3-Aryloxythietane-1,1-dioxides
- 3-Phenylsulfanylthietane-1,1-dioxides
- 3-Alkoxy (sulfanyl)thietane-1,1-dioxides
Uniqueness
Compared to other thietane derivatives, 3-(2-(Isopentylamino)ethyl)thietane1,1-dioxide stands out due to its specific substitution pattern, which imparts unique biological activity and chemical reactivity. Its isopentylaminoethyl group enhances its interaction with biological targets, making it a more potent antidepressant compared to other thietane derivatives .
Properties
Molecular Formula |
C10H21NO2S |
---|---|
Molecular Weight |
219.35 g/mol |
IUPAC Name |
N-[2-(1,1-dioxothietan-3-yl)ethyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C10H21NO2S/c1-9(2)3-5-11-6-4-10-7-14(12,13)8-10/h9-11H,3-8H2,1-2H3 |
InChI Key |
SJKSFZSJXFLVRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCCC1CS(=O)(=O)C1 |
Origin of Product |
United States |
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